molecular formula C10H12N4OS2 B4051752 N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4051752
M. Wt: 268.4 g/mol
InChI Key: RCTCZIJCDBSNMQ-UHFFFAOYSA-N
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Description

“N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide” is a complex organic compound that contains two heterocyclic rings: a thiadiazole ring and a thiazole ring . These types of compounds are often found in various natural products and medicinal agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions with nucleophiles and the formation of intermediates . For instance, the ring opening of a thiadiazole can result in the formation of a thioketene intermediate .


Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole ring and a thiazole ring. The thiadiazole ring is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The thiazole ring is a similar 5-membered ring but contains only one nitrogen atom .

Scientific Research Applications

Synthesis and Anticancer Evaluation

  • N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against several human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).

Metabolic Studies and Mechanisms

  • Studies have examined the N-demethylation of related compounds in rats and humans, exploring their metabolic pathways and potential therapeutic applications (Skibba et al., 1970).
  • Research into the mechanism of action of similar compounds has provided insights into their interactions with DNA and RNA, contributing to our understanding of their pharmacological effects (Gerulath & Loo, 1972).

Materials Science and Photovoltaic Applications

  • In the field of materials science, particularly in the development of bulk heterojunction solar cells, the understanding of the molecular structure and behavior of similar compounds is crucial. This knowledge aids in enhancing the photovoltaic performance of these materials (Chu et al., 2011).

Antimicrobial Activity

  • Some derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Farghaly et al., 2011).

Antiviral Properties

  • The synthesis and evaluation of certain thiazole C-nucleosides, related to this compound, have revealed significant antiviral activity against various viruses, including herpes, parainfluenza, and rhinovirus (Srivastava et al., 1977).

Future Directions

Thiadiazole and thiazole derivatives have been the focus of many research studies due to their broad types of biological activity . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry .

Properties

IUPAC Name

N,2-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-6-9(17-13-12-6)4-14(3)10(15)8-5-16-7(2)11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCZIJCDBSNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
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N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Reactant of Route 3
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N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Reactant of Route 5
N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Reactant of Route 6
N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

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